

FAM-dT Phosphoramidite: A Technical Guide for Researchers

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Compound of Interest

Compound Name: FAM-dT phosphoramidite

Cat. No.: B12386212

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For researchers, scientists, and drug development professionals, **FAM-dT phosphoramidite** is a crucial reagent for the synthesis of fluorescently labeled oligonucleotides. This guide provides an in-depth overview of its properties, applications, and the methodologies for its use.

FAM-dT phosphoramidite is a specialized chemical building block used in automated DNA synthesis. It is a conjugate of deoxythymidine (dT), a natural DNA base, and fluorescein (FAM), a widely used fluorescent dye.^{[1][2]} Specifically, it is the 6-isomer of carboxyfluorescein (6-FAM) that is attached to the thymidine base. This modification allows for the precise incorporation of a fluorescent label at any desired thymidine position within a synthetic DNA or RNA strand.^{[1][2][3]}

The primary advantage of using **FAM-dT phosphoramidite** is the ability to introduce the fluorescent label internally during the oligonucleotide synthesis process, as opposed to post-synthesis labeling reactions.^{[4][5]} This streamlined approach offers greater control over the placement of the label and can lead to higher purity of the final labeled oligonucleotide. The presence of the FAM moiety does not interfere with the activity of enzymes like polymerases or exonucleases, ensuring that the labeled oligonucleotides can be used in a wide range of biological assays.^{[1][3]}

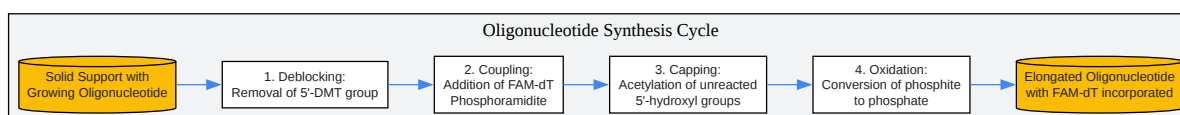
Core Properties and Specifications

The utility of **FAM-dT phosphoramidite** is defined by its chemical and spectral properties. These characteristics are essential for designing experiments and interpreting results.

Property	Value	Reference
Molecular Formula	C79H87N6O17P	[2]
Molecular Weight	1423.6 g/mol	[2]
Excitation Maximum (λ_{ex})	492 nm	[2][4][6]
Emission Maximum (λ_{em})	517 nm	[2][4][6]
Extinction Coefficient at λ_{ex}	74,000 L·mol ⁻¹ ·cm ⁻¹	[2]
Fluorescence Quantum Yield	0.93	[2]
Purity	High purity for oligonucleotide synthesis	[2]
Solubility	Acetonitrile, Dichloromethane (DCM)	[2]
Storage Conditions	-20°C in the dark	[1][2]

Chemical Structure and Synthesis Incorporation

FAM-dT phosphoramidite is designed for use in standard phosphoramidite-based oligonucleotide synthesis. The phosphoramidite group at the 3'-position of the deoxyribose sugar enables its coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain on a solid support.



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Caption: Automated oligonucleotide synthesis cycle incorporating **FAM-dT phosphoramidite**.

Experimental Protocols

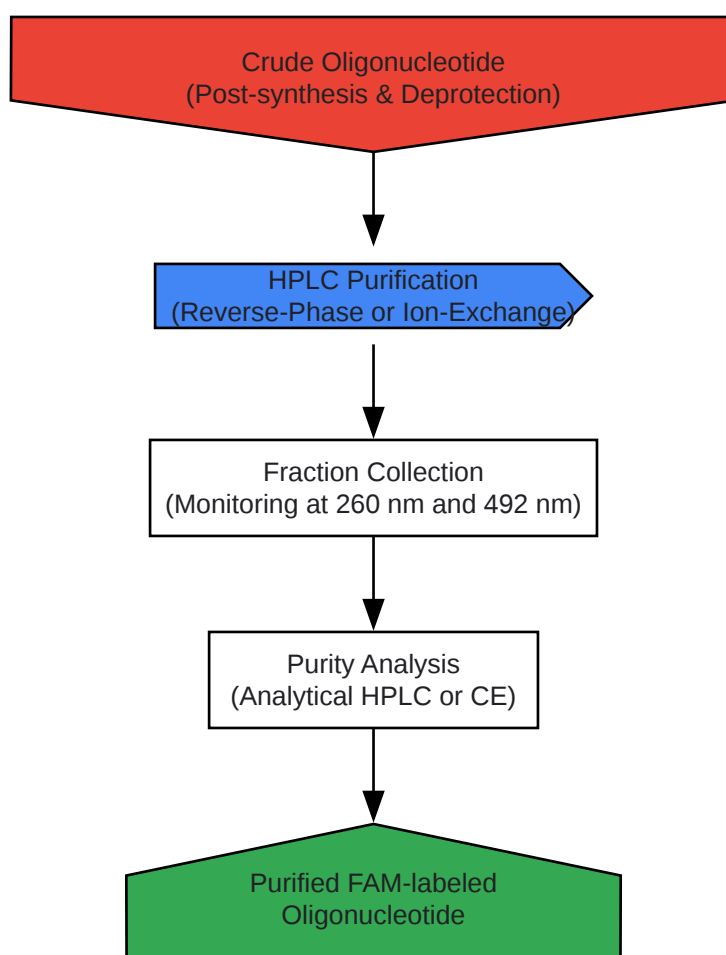
The successful use of **FAM-dT phosphoramidite** requires adherence to specific protocols for its incorporation and the subsequent deprotection of the newly synthesized oligonucleotide.

Oligonucleotide Synthesis

- Reagent Preparation: Dissolve **FAM-dT phosphoramidite** in anhydrous acetonitrile to the recommended concentration for the DNA synthesizer.
- Synthesis Cycle: Program the DNA synthesizer to introduce the **FAM-dT phosphoramidite** at the desired cycle(s). A standard coupling time of 10 minutes is generally recommended.[\[1\]](#)
[\[7\]](#)
- Cleavage and Deprotection:
 - After synthesis is complete, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.
 - Standard deprotection is carried out using ammonium hydroxide. The time and temperature of deprotection depend on the other nucleobase protecting groups used in the synthesis. A typical condition is 17 hours at 55°C.[\[1\]](#)
 - Alternatively, a mixture of ammonium hydroxide and aqueous methylamine (AMA) can be used for faster deprotection (e.g., 10 minutes at 65°C).[\[1\]](#)[\[7\]](#) However, to avoid the formation of a non-fluorescent side product when using AMA, it is recommended to pre-treat with ammonium hydroxide for 30 minutes at room temperature before adding an equal volume of 40% aqueous methylamine and continuing with the deprotection.[\[1\]](#)[\[7\]](#)

Purification of FAM-labeled Oligonucleotides

Following synthesis and deprotection, the crude oligonucleotide mixture contains the desired full-length product, as well as truncated sequences and other impurities. Purification is essential to obtain a high-quality fluorescently labeled probe. High-performance liquid chromatography (HPLC) is the most common method for purifying FAM-labeled oligonucleotides.



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Caption: Workflow for the purification of FAM-labeled oligonucleotides.

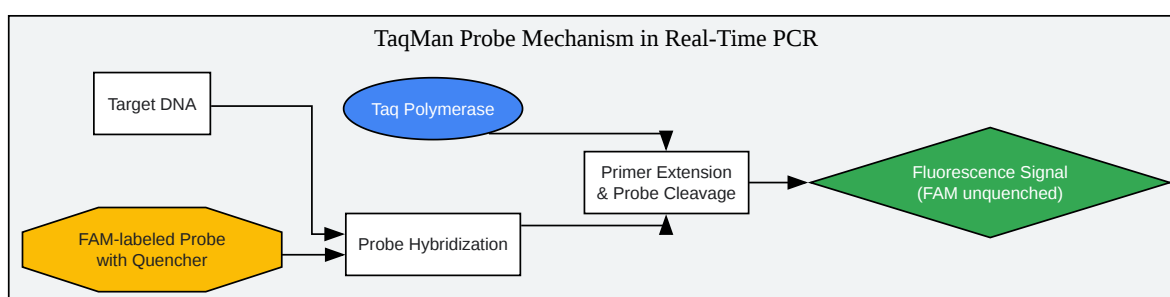
Applications in Research and Drug Development

The ability to introduce a fluorescent label at a specific internal position makes **FAM-dT phosphoramidite** a versatile tool for a variety of molecular biology applications.

- Real-Time PCR (qPCR): FAM-labeled oligonucleotides are widely used as probes in qPCR assays, such as TaqMan probes.[6] The probe binds to the target DNA sequence between the PCR primers. The 5' to 3' exonuclease activity of the DNA polymerase cleaves the probe, separating the FAM fluorophore from a quencher and resulting in a detectable fluorescent signal.

- **Fluorescence Resonance Energy Transfer (FRET):** FRET-based assays utilize the distance-dependent transfer of energy from a donor fluorophore to an acceptor. Internally labeled oligonucleotides with FAM-dT can serve as FRET probes, where the distance between the FAM donor and a quencher molecule can be modulated by hybridization or conformational changes.[4][5] This is particularly useful for optimizing the efficiency of quenching.[4]
- **DNA Sequencing and Fragment Analysis:** FAM-labeled primers are employed in Sanger sequencing and fragment analysis techniques like Amplified Fragment Length Polymorphism (AFLP) and microsatellite analysis.[4][6] The fluorescent label allows for the detection of the DNA fragments during capillary electrophoresis.
- **Hybridization Probes:** Oligonucleotides internally labeled with FAM-dT can be used as hybridization probes in various in vivo and in vitro applications, including fluorescence in situ hybridization (FISH) and microarray analysis.[4]
- **Structural and Functional Studies:** The precise placement of a fluorescent label can be used to study the structure and function of DNA, RNA, and protein-oligonucleotide complexes.[4]

The following diagram illustrates the signaling pathway of a TaqMan probe in a real-time PCR assay.



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